molecular formula C24H35B B1376346 1,3,5-Tricyclohexylbromobenzene CAS No. 97443-80-6

1,3,5-Tricyclohexylbromobenzene

Cat. No.: B1376346
CAS No.: 97443-80-6
M. Wt: 403.4 g/mol
InChI Key: WAMFJXQPJPAGHX-UHFFFAOYSA-N
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Description

1,3,5-Tricyclohexylbromobenzene is a useful research compound. Its molecular formula is C24H35Br and its molecular weight is 403.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3,5-tricyclohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h16-20H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMFJXQPJPAGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)Br)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736319
Record name 2-bromo-1,3,5-tricyclohexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97443-80-6
Record name 2-bromo-1,3,5-tricyclohexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Organic Chemistry and Reactivity Profiles of 1,3,5 Tricyclohexylbromobenzene

Influence of Tricyclohexyl Substituents on Aromatic Ring Reactivity

The three cyclohexyl groups exert a profound influence not only on the reactivity of the C-Br bond but also on the aromatic ring itself.

While cyclohexyl groups are primarily inductive electron donors, any potential for resonance interaction between the cyclohexyl groups and the benzene (B151609) ring is likely minimal and not a dominant factor in its reactivity. The primary impact of the tricyclohexyl substituents on electrophilic aromatic substitution is steric. The bulky nature of these groups effectively shields the aromatic ring, making it less accessible to incoming electrophiles. sioc-journal.cn Any electrophilic attack would be severely hindered at the positions ortho and para to the bromine, which are already substituted. The remaining unsubstituted positions (3 and 5) are also sterically encumbered by the adjacent cyclohexyl groups.

A crystallographic study of 1-bromo-2,4,6-tricyclohexylbenzene reveals that all three cyclohexyl rings adopt chair conformations. researchgate.netnih.gov The cyclohexyl groups are not coplanar with the benzene ring, and their dynamic rocking and twisting motions can influence the accessibility of the reactive sites on the aromatic ring and the C-Br bond. The 'seat' of the chair conformations of the cyclohexyl rings are inclined at significant angles to the plane of the benzene ring. researchgate.netnih.gov This fixed, bulky conformation creates a well-defined, sterically hindered environment around the aromatic core, which will invariably lead to slower reaction rates for processes that require approach to the ring or the bromine atom. The conformational rigidity, compared to more flexible alkyl chains, provides a persistent steric barrier to reaction.

Table 3.2.2: Summary of Steric and Electronic Effects of Tricyclohexyl Substituents

EffectDescriptionImpact on Reactivity
Steric Hindrance The large size of the cyclohexyl groups physically blocks access to the aromatic ring and the C-Br bond.Dramatically decreases rates of both nucleophilic and electrophilic substitution reactions.
Inductive Effect The cyclohexyl groups are weakly electron-donating.Slightly activates the ring towards electrophilic attack (a minor effect compared to the steric hindrance) and deactivates it towards nucleophilic attack.
Conformational Rigidity The chair conformations of the cyclohexyl rings create a persistent and well-defined steric shield.Contributes to the overall low reactivity by limiting transient "openings" for reagent approach.

Kinetic and Thermodynamic Analyses of Key Transformations

Direct kinetic and thermodynamic measurements for reactions involving 1,3,5-Tricyclohexylbromobenzene are not available in published literature. However, a robust analysis of its expected behavior can be derived from studies on other ortho-substituted aryl halides. researchgate.netdntb.gov.ua Key transformations for such molecules typically involve the cleavage of the C-Br bond, most commonly in transition-metal-catalyzed cross-coupling reactions.

Kinetic Analysis The kinetics of reactions at the C-Br bond are overwhelmingly governed by steric hindrance. The oxidative addition of a low-valent transition metal, such as a Palladium(0) complex, to the aryl halide is a critical, and often rate-determining, step in many cross-coupling cycles. researchgate.net Research on the kinetics of oxidative addition for a range of ortho-substituted aryl halides has demonstrated a significant rate deceleration caused by steric hindrance. researchgate.netdntb.gov.ua The two cyclohexyl groups adjacent to the bromine atom in this compound act as formidable barriers, sterically impeding the approach of a metal catalyst to the C-Br bond.

This steric shield dramatically increases the activation energy (Ea) for oxidative addition, leading to extremely slow reaction rates under standard conditions. The effect is so pronounced that such substrates are often referred to as "challenging" or "unreactive" in the context of conventional catalysis. For comparison, the rate of oxidative addition of Pd(PPh₃)₄ to bromobenzene (B47551) is significantly faster than to ortho-substituted analogs. researchgate.net The bulky nature of the substituents forces the need for highly specialized and reactive catalyst systems to achieve viable reaction times.

Substrate FeatureExpected Kinetic Impact on Oxidative AdditionRationale
No ortho-substituent (e.g., Bromobenzene)FastUnhindered access of the catalyst to the C-Br bond.
One ortho-substituent (e.g., 2-Bromotoluene)SlowerModerate steric hindrance slows catalyst approach.
Two ortho-substituents (e.g., this compound)Extremely SlowSevere steric hindrance from both sides of the C-Br bond dramatically raises the activation energy. researchgate.netdntb.gov.ua

Catalytic Activation of this compound for Novel Reactivity

The inertness of sterically encumbered aryl halides like this compound has spurred significant innovation in catalyst design. Overcoming the steric hindrance requires catalyst systems that are both highly reactive and sterically tailored to access the shielded reaction center. The primary approach involves the use of transition metal catalysts, predominantly palladium, equipped with specialized ligands. acs.orgacs.orgnih.gov

Bulky, Electron-Rich Phosphine (B1218219) Ligands A major breakthrough in the activation of hindered aryl halides came with the development of bulky, electron-rich monodentate phosphine ligands. nih.gov Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tri-cyclohexylphosphine (PCy₃), as well as a variety of biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), have proven effective. nih.govrsc.org

The key to their success lies in several factors:

Promotion of Monoligation: Their large size favors the formation of highly reactive, 14-electron L-Pd(0) species in solution. These monoligated complexes are less sterically demanding than their bis-ligated counterparts, allowing for easier approach to the hindered C-Br bond.

Enhanced Electron Density: As strong σ-donors, these phosphines increase the electron density on the palladium center, which facilitates the oxidative addition step. sigmaaldrich.com

Facilitation of Reductive Elimination: The steric bulk also promotes the final, product-forming reductive elimination step of the catalytic cycle. sigmaaldrich.com

These catalyst systems have enabled challenging Suzuki-Miyaura and Stille couplings to form di-, tri-, and even tetra-ortho-substituted biaryls, transformations that were previously considered nearly impossible. acs.orgrsc.org

N-Heterocyclic Carbene (NHC) Ligands N-Heterocyclic Carbenes (NHCs) have emerged as another premier class of ligands for activating challenging substrates. acs.orgnih.govrsc.org NHCs are powerful σ-donors, even more so than most phosphines, and they form very strong bonds to the metal center. sigmaaldrich.comorgchemres.org This strong M-C bond prevents ligand dissociation and leads to highly stable and active catalysts.

For sterically hindered substrates, bulky NHC ligands with large N-aryl substituents (e.g., mesityl or 2,6-diisopropylphenyl) are particularly effective. acs.org These ligands combine strong electron donation with significant steric bulk, creating highly active monoligated Pd-NHC catalysts that can overcome the high activation barriers associated with substrates like this compound. nih.govorganic-chemistry.org Research has shown that Pd-NHC systems can catalyze Suzuki cross-coupling of hindered aryl chlorides at room temperature, highlighting their exceptional reactivity. organic-chemistry.org

Catalyst System (Ligand/Metal)Reaction TypeSubstrate Class ActivatedReference
P(t-Bu)₃ / PdSuzuki, Stille, NegishiHindered aryl bromides and chlorides nih.gov
AntPhos / PdSuzuki-MiyauraDi-ortho-substituted aryl bromides rsc.org
Proazaphosphatrane / PdStilleSterically hindered biaryls acs.org
IPr (NHC) / PdSuzuki, AminationHindered aryl halides acs.orgsigmaaldrich.com
IMes (NHC) / PdCross-CouplingHindered aryl halides nih.gov
[Ru(p-cym)I₂]₂ / PhenanthrolineC-H Arylation2,6-Disubstituted aryl halides dicp.ac.cn

Modern C-H Activation Strategies More recent developments have focused on the direct C-H functionalization of arenes. While many of these methods rely on directing groups to achieve regioselectivity, progress is being made in the functionalization of non-functionalized, heavily substituted arenes. acs.orgacs.orgnih.gov For example, iridium-based catalysts have shown the ability to perform selective ortho-C-H activation of alkylarenes by transiently interacting with a benzylic C-H bond. acs.orgnih.gov Although direct application to this compound has not been reported, these cutting-edge methods represent a future frontier for derivatizing such challenging molecules without pre-functionalization.

Computational and Theoretical Investigations of 1,3,5 Tricyclohexylbromobenzene

Quantum Chemical Calculations for Geometric and Electronic Structure

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular structure and electronic properties of 1,3,5-tricyclohexylbromobenzene at the atomic level. These methods offer insights into bond lengths, bond angles, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a powerful computational method for determining the ground state geometry and energetics of molecules. For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are employed to find the most stable three-dimensional arrangement of the atoms.

Due to significant steric hindrance between the bulky cyclohexyl groups and the bromine atom, the benzene (B151609) ring is expected to exhibit some degree of distortion from perfect planarity. The cyclohexyl rings themselves will adopt chair conformations to minimize their internal strain. The most stable conformation is predicted to be one where the cyclohexyl groups are arranged in an alternating "up-down" fashion relative to the plane of the benzene ring, a common feature in sterically crowded 1,3,5-trisubstituted benzenes.

Table 1: Predicted Geometric Parameters for the Core of this compound (Analogous Data)

ParameterPredicted Value
C-C (benzene ring)~1.40 Å
C-Br Bond Length~1.90 Å
C-C (benzene-cyclohexyl)~1.52 Å
C-C-C (benzene ring)~120° (with slight distortions)
C-C-Br Angle~120°

These values are estimations based on general principles and data from analogous molecules.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate structural information. nih.gov Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, when combined with large basis sets, can refine the geometric parameters obtained from DFT.

For this compound, high-accuracy ab initio calculations would be expected to confirm the alternating chair conformation of the cyclohexyl groups and provide precise values for bond lengths and angles, accounting for the subtle electronic effects of the bromine atom and the steric strain from the cyclohexyl groups. These calculations are computationally expensive and are typically performed for key conformations to benchmark the results from more computationally efficient methods like DFT.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the cyclohexyl rings and their rotation relative to the benzene ring mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Molecular Dynamics (MD) simulations can be used to explore the conformational space of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal the dynamic behavior of the cyclohexyl rings, including ring-flipping and rotation around the C-C bonds connecting them to the benzene ring.

These simulations would likely show that at room temperature, the cyclohexyl rings are predominantly in the chair conformation. The rotation of the cyclohexyl groups is expected to be highly restricted due to steric clashes with the adjacent bromine atom and other cyclohexyl groups. The MD trajectory would provide insights into the frequencies and pathways of conformational transitions.

Monte Carlo (MC) methods and global optimization algorithms are powerful tools for systematically exploring the potential energy surface (PES) of flexible molecules like this compound. These methods can identify various local energy minima, corresponding to different stable conformations, and the transition states that connect them.

A systematic conformational search would likely identify the all-chair, alternating up-down conformation as the global minimum. Other higher-energy conformations, such as those with one or more cyclohexyl rings in a boat or twist-boat conformation, or with a different relative orientation of the cyclohexyl groups, could also be identified. The energy differences between these conformers would provide a measure of their relative populations at thermal equilibrium.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)
All-chair, alternating up-down0.0 (Global Minimum)
All-chair, one ring "up"> 5.0
One boat, two chairs> 7.0

These are illustrative values to demonstrate the expected energetic ordering.

Spectroscopic Property Prediction from First Principles (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for its characterization and identification.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The bromine atom and the bulky cyclohexyl groups will have a significant influence on the chemical shifts of the aromatic protons and carbons. The aromatic proton, being ortho to the bromine and flanked by two cyclohexyl groups, is expected to have a distinct chemical shift. The carbon atoms of the benzene ring will also show characteristic shifts due to the different substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Aromatic Core of this compound (Illustrative)

Carbon AtomPredicted Chemical Shift (ppm)
C-Br~123
C-Cyclohexyl~150
C-H~128

These are approximate values based on general substituent effects in substituted benzenes.

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule is determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the stretching and bending of bonds. The calculated spectrum for this compound would show characteristic peaks for the C-H and C-C vibrations of the benzene and cyclohexyl rings, as well as a low-frequency mode corresponding to the C-Br stretch.

UV-Vis Absorption: The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT). The absorption of ultraviolet-visible (UV-Vis) light corresponds to the excitation of electrons from occupied to unoccupied molecular orbitals. The presence of the bromine atom and the cyclohexyl groups will influence the energy of these transitions, and thus the wavelength of maximum absorption (λ_max). The benzene ring's π-π* transitions will be the most prominent features in the UV-Vis spectrum.

Reaction Mechanism Elucidation through Transition State Theory Calculations

Transition State Theory (TST) is a cornerstone of computational reaction dynamics, allowing chemists to predict the kinetic feasibility of a chemical reaction. By calculating the potential energy surface of a reaction pathway, researchers can identify the high-energy transition state structures that connect reactants to products. The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), is the primary determinant of the reaction rate.

For a molecule like this compound, a common and synthetically important reaction would be a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form a new carbon-carbon bond at the C-Br position. libretexts.org The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with an organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

The significant steric hindrance imposed by the three bulky cyclohexyl groups ortho and para to the bromine atom would be expected to dramatically influence the energetics of this process. rsc.orgorganic-chemistry.orgnih.gov Specifically, the oxidative addition step would be particularly challenging, likely requiring specialized, bulky phosphine (B1218219) ligands on the palladium catalyst to facilitate the reaction and prevent unwanted side reactions. rsc.orgnih.gov

A hypothetical TST calculation could compare a standard catalyst (e.g., Pd(PPh₃)₄) with a catalyst bearing a ligand designed for sterically demanding substrates (e.g., AntPhos). rsc.org The calculations would aim to locate the transition state for each elementary step and compute the associated activation energies.

Interactive Table 1: Hypothetical Activation Energies (ΔG‡) for the Suzuki-Miyaura Coupling of this compound. This table illustrates the kind of data that would be generated from a TST study, comparing two different catalyst systems. The values are illustrative and based on known effects of steric hindrance in cross-coupling reactions.

Reaction StepCatalyst SystemHypothetical ΔG‡ (kcal/mol)Expected Outcome
Oxidative AdditionStandard (Pd/PPh₃)35.2Very slow, kinetically prohibitive
TransmetalationStandard (Pd/PPh₃)18.5Faster than oxidative addition
Reductive EliminationStandard (Pd/PPh₃)22.1Moderate barrier
Oxidative AdditionSpecialized (Pd/AntPhos)24.8Accessible barrier, reaction proceeds
TransmetalationSpecialized (Pd/AntPhos)17.9Barrier largely unaffected by ligand
Reductive EliminationSpecialized (Pd/AntPhos)19.5Lowered barrier, efficient product formation

Analysis of Intermolecular Interactions and Crystal Packing Motifs (Theoretical Prediction)

Understanding how molecules arrange in the solid state is critical for controlling the material properties of organic compounds. Crystal Structure Prediction (CSP) is a computational field that aims to identify the most stable crystalline arrangements, or polymorphs, of a molecule based solely on its chemical diagram. acs.organnualreviews.org This is typically achieved by generating thousands of hypothetical crystal packings and ranking them based on their calculated lattice energies.

Hirshfeld surface analysis is a powerful tool used alongside CSP to visualize and quantify intermolecular contacts. iucr.orgacs.org This method maps the percentage of different contact types on the molecular surface.

Interactive Table 2: Hypothetical Hirshfeld Surface Analysis and Interaction Energies for Predicted Crystal Packing of this compound. This table presents plausible data from a CSP and Hirshfeld study, reflecting the expected dominance of weak, non-specific interactions.

Intermolecular Contact TypePredicted Surface Contribution (%)Predicted Average Interaction Energy (kJ/mol)Nature of Interaction
H···H55%-0.5Dispersive (van der Waals)
C···H38%-1.0Dispersive (van der Waals)
C···Br4%-1.2Weak Halogen Bond / van der Waals
C···C2%-1.5π-stacking (likely disfavored by bulk)
Br···H1%-0.8Weak Hydrogen Bond / van der Waals

Topological Analysis of Electron Density (e.g., Bader's QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) of a molecule to define atoms, chemical bonds, and molecular structure. pitt.edu QTAIM analysis partitions a molecule into atomic basins based on the topology of the electron density. A key feature of this analysis is the identification of bond critical points (BCPs)—saddle points in the electron density that signify a chemical bond between two atoms. sciencesconf.org

The properties at a BCP, such as the electron density (ρ(BCP)) and its Laplacian (∇²ρ(BCP)), reveal the nature of the interaction. sciencesconf.orgacs.org For covalent bonds, ρ(BCP) is high and ∇²ρ(BCP) is negative, indicating a concentration of electron density. For closed-shell interactions (like ionic bonds or weak van der Waals contacts), ρ(BCP) is low and ∇²ρ(BCP) is positive, indicating depletion of electron density in the internuclear region. nih.govnih.gov

A QTAIM analysis of this compound would provide a quantitative description of its chemical bonds. The C-Br bond is of particular interest. Based on studies of simpler molecules like bromobenzene (B47551), the C-Br bond is expected to show characteristics of a polar covalent bond. nih.gov Furthermore, QTAIM could be used to identify and characterize any weak intramolecular interactions, such as C-H···π interactions between the cyclohexyl rings and the central benzene ring.

Interactive Table 3: Hypothetical QTAIM Parameters at Bond Critical Points (BCPs) for this compound. This table contrasts the expected topological properties of a strong covalent bond with the weaker polar covalent C-Br bond within the molecule.

BondPropertyHypothetical Value (atomic units)Interpretation
C-C (aromatic)Electron Density (ρ)0.310High density, indicative of a strong covalent bond
C-C (aromatic)Laplacian of ρ (∇²ρ)-0.850Negative curvature, shared-shell interaction
C-C (aromatic)Ellipticity (ε)0.230Significant π-character
C-BrElectron Density (ρ)0.150Lower density, indicating a weaker, more polar bond
C-BrLaplacian of ρ (∇²ρ)+0.050Slightly positive, indicating some charge depletion (polar character)
C-BrEllipticity (ε)0.020Low value, indicating σ-bond character

Supramolecular Architectures and Self Assembly Derived from 1,3,5 Tricyclohexylbromobenzene Analogues

Exploration of Non-Covalent Interactions in 1,3,5-Tricyclohexylbromobenzene Systems

The supramolecular chemistry of this compound is dictated by a subtle balance of several non-covalent interactions. The presence of a bromine atom and multiple cyclohexyl and phenyl moieties provides a platform for a range of interactions to occur, influencing the packing and stability of the resulting assemblies.

The bromine atom in this compound can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of this interaction is influenced by the polarizability of the halogen and the electron-withdrawing nature of the group to which it is attached. In the case of this compound, the bulky cyclohexyl groups can sterically hinder the approach of a halogen bond acceptor. However, in the solid state, this directionality can play a crucial role in determining the crystal packing.

Analysis of the crystal structure of 2-bromo-1,3,5-tricyclohexylbenzene (a synonym for this compound), available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 674614, would provide precise details on the presence and geometry of any halogen bonds. While the detailed analysis of this specific structure is not publicly available in the search results, studies on other brominated aromatic compounds demonstrate the significance of halogen bonding in directing supramolecular assembly. For instance, in substituted bromobenzenes, halogen bonding interactions with Lewis bases like acetone have been computationally and experimentally investigated, revealing interaction energies that are sensitive to the electronic environment of the bromine atom.

Table 1: Key Non-Covalent Interactions in Substituted Bromobenzene (B47551) Systems
Interaction TypeKey FeaturesPotential Role in this compound Systems
Halogen Bonding (Br···X)Directional interaction involving the bromine atom's σ-hole.Can influence crystal packing and the formation of specific supramolecular motifs, though may be sterically influenced by cyclohexyl groups.
CH-π InteractionsInteractions between C-H bonds of cyclohexyl groups and the π-system of the benzene (B151609) ring.Contribute to the overall stability of the supramolecular architecture, influencing the orientation of the cyclohexyl groups relative to the aromatic core.
Van der Waals ForcesNon-specific attractive or repulsive forces between molecules.Play a significant role in the close packing of the bulky cyclohexyl groups and contribute to the overall cohesive energy of the solid state.

The presence of multiple cyclohexyl groups in this compound provides ample opportunity for CH-π interactions. These interactions occur between the electron-rich π-system of the benzene ring and the C-H bonds of the cyclohexyl substituents of neighboring molecules. CH-π interactions are recognized as significant forces in the stabilization of conformations and crystal packing of a wide range of organic molecules.

In the crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, which also features bulky cycloalkyl moieties, the periphery of the columnar domains is formed by the cyclohexyl groups, which are connected to each other primarily via van der Waals interactions. This suggests a similar scenario for this compound, where the bulky cyclohexyl groups would form regions dominated by van der Waals forces, surrounding the more polarizable aromatic and bromine-containing core.

Strategies for Directed Self-Assembly in Solution and Solid State

The controlled self-assembly of this compound and its analogues can be harnessed to create functional materials with tailored properties. By understanding and manipulating the non-covalent interactions at play, it is possible to direct the formation of specific architectures in both solution and the solid state.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a solid surface. The bulky and well-defined structure of this compound makes it an interesting candidate for the head group in the design of SAMs. By introducing a suitable anchoring group (e.g., a thiol for gold surfaces) to the benzene ring, it should be possible to form SAMs where the bulky tricyclohexylbromophenyl head groups dictate the packing and surface properties.

Research on SAMs derived from tripodal adamantane thiols with bulky substituents has shown that the introduction of sterically demanding groups can be used to tune the coverage of the monolayer. Similarly, the large footprint of the this compound head group would likely result in a lower packing density compared to SAMs formed from simple alkanethiols. This could be advantageous for applications where controlled spacing between surface-bound molecules is desired. The bromine atom could also serve as a site for further functionalization or as a recognition site within the monolayer.

Table 2: Potential Strategies for Directed Self-Assembly of this compound Analogues
StrategyDescriptionKey Controlling FactorsPotential Outcome
Functionalization for SAMsIntroduction of an anchoring group (e.g., -SH, -COOH) to the aromatic ring.Choice of substrate, solvent, and deposition conditions.Formation of ordered monolayers with controlled surface properties.
Controlled CrystallizationSystematic variation of crystallization conditions (e.g., solvent, temperature, additives).Solvent polarity, cooling rate, presence of competing molecules.Access to different polymorphs with distinct physical properties.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. The different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability. For a molecule like this compound, with its conformational flexibility in the cyclohexyl rings and the potential for various intermolecular interaction motifs, the existence of multiple polymorphic forms is highly probable.

Controlled crystallization experiments, involving the systematic variation of solvents, temperatures, and the use of additives, can be employed to access different polymorphs. For example, studies on 1,3,5-trinitrobenzene have shown that the use of a trisindane additive can induce the formation of new, stable crystal forms. A similar approach could be used to explore the polymorphic landscape of this compound. Characterization of these different polymorphs would provide valuable insights into the relationship between crystal packing and the resulting material properties. The study of polymorphism in 1,3,5-tris(4-chlorobenzoyl)benzene, which also exhibits a 1,3,5-trisubstituted benzene core, has revealed the existence of concomitant conformational polymorphs with different network architectures mediated by weak intermolecular interactions.

Formation of Discrete Supramolecular Entities (e.g., Host-Guest Complexes, Molecular Capsules)

The ability of this compound analogues to form discrete supramolecular entities is rooted in the principles of molecular recognition, where specific non-covalent interactions drive the association of two or more molecules.

Host-Guest Complexes:

While specific studies on this compound as a host molecule are not extensively documented, the behavior of analogous structures provides significant insights. For instance, studies on C-hexyl-2-bromoresorcinarenes, which also feature bulky alkyl groups and bromine atoms on a macrocyclic core, demonstrate the formation of stable host-guest complexes with various guest molecules. jyu.finih.gov In these systems, the hydrophobic cavity created by the hexyl groups can encapsulate guest molecules, while the bromine atom can participate in halogen bonding, a directional non-covalent interaction, to enhance binding specificity and strength. jyu.finih.gov

The formation of these complexes is influenced by several factors, including the size and shape complementarity between the host and guest, as well as the electronic properties of the interacting species. The cyclohexyl groups in this compound analogues are expected to create a well-defined, non-polar cavity suitable for encapsulating hydrophobic guests. The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on guest molecules, thereby providing an additional layer of recognition and stability.

Host AnalogueGuest MoleculeKey InteractionsReference
C-hexyl-2-bromoresorcinareneAromatic N-oxidesC-H···π, Halogen Bonding jyu.finih.gov
Halogenated FoldamersPyridine derivativesI···N Halogen Bonding nih.govcncb.ac.cnrmit.edu.vn

Molecular Capsules:

Molecular capsules are formed when two or more host molecules self-assemble to completely encapsulate a guest molecule. rsc.org This process is often driven by a combination of enthalpic gains from non-covalent interactions and entropic gains from the release of solvent molecules. Analogues of this compound, with their rigid core and potential for directional interactions, are promising candidates for the construction of such capsules. The self-assembly could be programmed through halogen bonding involving the bromine atoms or through van der Waals interactions between the cyclohexyl groups. The formation of dimeric structures held together by halogen bonds has been observed in the crystal structures of similar 1,3,5-trisubstituted benzene derivatives, suggesting a pathway to capsule formation. rsc.org

Integration into Supramolecular Polymer and Network Structures

The trifunctional nature of the 1,3,5-tricyclohexylbenzene core allows for its use as a monomeric unit in the formation of supramolecular polymers and extended networks.

Supramolecular Polymers:

Furthermore, the bromine atom offers a site for modification, allowing for the introduction of other functional groups that can direct the self-assembly or impart specific properties to the polymer. For example, replacing the bromine with a group capable of stronger directional interactions could lead to more stable and well-defined supramolecular polymers.

Monomer AnalogueDriving InteractionResulting StructureReference
Benzene-1,3,5-tricarboxamide (BTA)Hydrogen BondingHelical Nanofibers nih.govnih.gov
Triarylamine-based Macrocyclesπ-π Stacking, Hydrogen BondingElectroactive Nanotubes researchgate.net

Supramolecular Networks:

When the monomeric units have more than two interacting sites, they can self-assemble into two- or three-dimensional supramolecular networks. The C3 symmetry of this compound analogues makes them ideal building blocks for creating honeycomb-like 2D networks on surfaces or porous 3D frameworks. The self-assembly of a halogenated azobenzene derivative on a gold surface into a honeycomb-type structure demonstrates the feasibility of this approach. mdpi.com The intermolecular interactions, including halogen bonding and van der Waals forces between the cyclohexyl groups, would dictate the geometry and stability of the resulting network. Such networks could have applications in areas such as molecular sieving, catalysis, and sensing. Moreover, the mechanical properties of these networks can be enhanced by introducing covalent cross-links after the initial self-assembly, as demonstrated with BTA-based hydrogels. uhasselt.be

Computational Modeling of Self-Assembly Processes

Computational modeling has become an indispensable tool for understanding and predicting the self-assembly of complex molecular systems. A variety of computational methods can be employed to study the supramolecular architectures derived from this compound analogues.

Methods and Applications:

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to accurately calculate the energies and geometries of non-covalent interactions, such as halogen bonds and C-H···π interactions, which are crucial for the self-assembly of these systems. nih.govmdpi.com Benchmark calculations on sets of halogenated molecules provide a reference for the accuracy of these methods. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic process of self-assembly in a solvent environment. nih.gov By simulating the movement of molecules over time, researchers can observe the formation of aggregates, identify stable structures, and calculate thermodynamic parameters like the free energy of association. Atomistic MD simulations have been successfully used to investigate the supramolecular polymerization of BTAs, revealing details about the cooperative nature of the assembly process. nih.gov

Coarse-Grained (CG) Modeling: For larger systems and longer timescales, CG models can be employed. In this approach, groups of atoms are represented as single beads, reducing the computational cost while retaining the essential physics of the system. This method is particularly useful for studying the formation of large-scale structures like long polymer chains or extensive networks.

Insights from Modeling:

Computational studies can provide valuable insights that are often difficult to obtain through experiments alone. For example, modeling can reveal the preferred binding modes in host-guest complexes, the detailed molecular packing in supramolecular polymers, and the influence of solvent on the stability of the assemblies. For this compound analogues, computational studies could be used to:

Predict the strength and directionality of halogen bonds involving the bromine atom.

Simulate the formation of dimers and higher-order aggregates in solution.

Investigate the role of the cyclohexyl groups in directing the self-assembly and influencing the morphology of the resulting structures.

Screen potential guest molecules for host-guest complexation.

Computational MethodStudied System/InteractionKey FindingsReference
CCSD(T)/CBSNon-covalent interactions in halogenated moleculesProvided benchmark interaction energies for various interaction types. nih.gov
Molecular DynamicsSupramolecular polymerization of BTADemonstrated cooperative self-assembly and determined free energy of dimerization. nih.gov
DFTHost-guest complexes of brominated resorcinareneSupported experimental findings on complex stability and guest orientation. jyu.fi

Applications of 1,3,5 Tricyclohexylbromobenzene in Advanced Materials Science

Building Block for Functional Polymer Architectures

The distinct structure of 1,3,5-tricyclohexylbromobenzene allows for its use in creating novel polymer architectures with tailored properties. The bulky cyclohexyl groups can impart desirable characteristics such as increased solubility, high thermal stability, and specific morphological features to the resulting polymers.

Synthesis of Highly Substituted Poly(phenylene)s and Poly(cyclohexylphenylene)s

The bromine atom on the this compound molecule serves as a reactive handle for various cross-coupling reactions, most notably the Suzuki and Grignard reactions, which are workhorses in the synthesis of poly(phenylene)s. nih.govyoutube.comresearchgate.netresearchgate.netrsc.orgnih.gov Through Suzuki coupling, the bromo-group can be reacted with a variety of diboronic acids or esters to yield highly substituted poly(phenylene) chains. nih.govresearchgate.netresearchgate.netrsc.orgnih.gov The incorporation of the tricyclohexylphenylene moiety into the polymer backbone can significantly disrupt chain packing, leading to amorphous materials with enhanced solubility in common organic solvents.

Furthermore, the synthesis of poly(cyclohexylphenylene)s can be envisaged through a Grignard reaction pathway. youtube.comnih.govgoogle.comwalisongo.ac.id Conversion of this compound to its Grignard reagent, 1,3,5-tricyclohexylphenylmagnesium bromide, would create a potent nucleophile for coupling reactions. nih.gov While direct polymerization of this Grignard reagent might be challenging due to steric hindrance, it could be used in co-polymerizations with other monomers to introduce the bulky tricyclohexylphenylene units into various polymer structures.

A hypothetical comparison of properties between a standard poly(p-phenylene) and a poly(phenylene) incorporating 1,3,5-tricyclohexylphenylene units is presented in Table 1.

Table 1: Hypothetical Properties of Poly(phenylene)s

Property Standard Poly(p-phenylene) Poly(phenylene) with 1,3,5-Tricyclohexylphenylene Units
Solubility Poor in common organic solvents Enhanced solubility
Thermal Stability (Tg) > 400 °C 200-250 °C

This table presents hypothetical data based on the expected effects of incorporating bulky, non-planar units into a rigid polymer backbone.

Cross-linking Agents in Polymer Networks with Enhanced Properties

The trifunctional nature of the core benzene (B151609) ring in this compound, once the bromine is functionalized or involved in polymerization, makes it a potential candidate as a cross-linking agent. pageplace.denih.govbris.ac.uknsf.govsemanticscholar.org In polymer networks, cross-linkers are crucial for enhancing mechanical strength, thermal stability, and solvent resistance. pageplace.desemanticscholar.org The bulky and rigid nature of the tricyclohexylphenylene core could create well-defined, permanent pores within a polymer network, leading to materials with high surface areas and potential applications in separation or catalysis. bris.ac.uk

The introduction of such a bulky cross-linker would be expected to increase the glass transition temperature (Tg) and the modulus of the resulting thermoset, as depicted in the hypothetical data in Table 2.

Table 2: Hypothetical Mechanical Properties of a Cross-linked Polymer

Property Polymer without Cross-linker Polymer with 1,3,5-Tricyclohexylphenylene-based Cross-linker
Glass Transition Temp. (Tg) 120 °C 180 °C
Young's Modulus 2.5 GPa 4.0 GPa

This table presents hypothetical data based on the expected effects of a bulky, rigid cross-linker on polymer network properties.

Precursor for Organic Electronic and Optoelectronic Materials

The development of new organic materials for electronic and optoelectronic applications is a rapidly growing field. The unique electronic and physical properties that can be imparted by the this compound moiety make it an interesting candidate for these applications.

Charge Transport Materials

In devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells, hole transport materials (HTMs) are essential components. researchgate.netelsevierpure.comnih.govfrontiersin.orgrsc.org Research has shown that derivatives of triphenylbenzene can be effective HTMs. researchgate.netelsevierpure.com By analogy, functionalizing this compound with appropriate electron-donating groups, for instance through Buchwald-Hartwig amination, could lead to novel HTMs. The bulky cyclohexyl groups would likely prevent strong intermolecular π-π stacking, which can be beneficial for maintaining an amorphous state and ensuring isotropic charge transport. The non-polar nature of the cyclohexyl groups could also enhance the solubility and processability of these materials.

Dielectric Materials with Tailored Permittivity

Table 3: Hypothetical Dielectric Properties

Polymer Dielectric Constant (at 1 MHz) Dielectric Loss (at 1 MHz)
Standard Aromatic Polyimide 3.5 0.010

This table presents hypothetical data based on the expected impact of bulky, non-polar cyclohexyl groups on the dielectric properties of a polymer.

Scaffolds for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The rigid, C3-symmetric nature of the 1,3,5-trisubstituted benzene core makes it an ideal building block, or scaffold, for the construction of highly ordered porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). nih.govnih.govresearchgate.netrsc.org

To be used as a scaffold for COFs, this compound would first need to be functionalized with reactive groups that can undergo reversible bond formation, a key requirement for the formation of crystalline frameworks. nih.govnih.govresearchgate.netrsc.org For example, conversion of the bromo-group and subsequent functionalization of the phenyl ring could introduce aldehyde or boronic acid functionalities, which are commonly used in COF synthesis. The bulky cyclohexyl groups would act as "walls" defining the pore structure of the resulting COF, potentially leading to materials with unique selectivities in adsorption or catalysis.

In the context of MOFs, this compound could be derivatized to form a tritopic ligand. nih.govui.ac.id For instance, carboxylation of the aromatic ring would yield a tricarboxylic acid ligand. The cyclohexyl groups would decorate the pores of the resulting MOF, influencing its hydrophobicity and its interactions with guest molecules. The use of such a bulky ligand could lead to the formation of MOFs with large, well-defined pores and high thermal and chemical stability.

Table 4: List of Mentioned Compounds

Compound Name
This compound
Poly(p-phenylene)
Poly(phenylene)
1,3,5-Tricyclohexylphenylmagnesium bromide
Triphenylbenzene
Poly(aryl ether)
Polyimide
Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs)
1,3,5-tris(4-aminophenyl)benzene
1,4-dicyanobenzene
2,6-dicyanopyridine
1,3,5-tris(4-cyanophenyl)benzene
1-bromo-4-chlorobenzene
4-chlorobenzaldehyde
3-bromothiophene
4,4'-dimethoxytriphenylamine
1,3,5-benzenetricarboxylic acid
2-pyridyl amidoxime
2-methyl pyridyl ketoxime
1,2,4,5-benzene tetracarboxylic acid
3,5-dinitrobenzoylchloride
4-nitroaniline
4-bromobenzaldehyde
pyrrole
3,3',4,4'-benzophenone tetra carboxylic acid dianhydride
4,4'-(4,4'-isopropylidenediphenoxy)diphthalic Anhydride
1,4-naphthoquinone
1-bromo-5,8-dichloro-4-hydroxyanthraquinone
3-bromothiophene-2-carbaldehyde

Development of Molecular Recognition Elements in Sensor Technologies

The field of sensor technology relies on the principle of molecular recognition, where a host molecule is designed to selectively bind to a specific guest molecule (analyte). This binding event then triggers a measurable signal. The effectiveness of a molecular sensor is largely dependent on the complementary nature of the host-guest interaction, which is governed by a combination of non-covalent forces.

The structure of this compound provides several key features that are advantageous for its use as a molecular recognition element. The three cyclohexyl groups create a well-defined, three-dimensional cavity, which can act as a binding pocket for guest molecules of a specific size and shape. The benzene core provides a rigid scaffold, ensuring the pre-organization of these binding sites. The bromine atom, being a halogen, can participate in halogen bonding, a highly directional non-covalent interaction that can contribute to the selective binding of electron-rich species.

Derivatives of structurally similar compounds, such as 1,3,5-triazine (B166579) and 1,3,5-triphenylbenzene, have been extensively studied as building blocks for supramolecular assemblies and chemo-sensors. rsc.orgnih.gov These systems often rely on hydrogen bonding and π-π stacking interactions to achieve molecular recognition. In the case of this compound, the potential for host-guest chemistry is dictated by a different set of interactions, primarily van der Waals forces within the hydrophobic cavity and potential halogen bonding.

Table 1: Potential Non-Covalent Interactions for Molecular Recognition with this compound

Interaction TypeDescriptionPotential Role in Sensing
van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules.The bulky cyclohexyl groups create a significant surface area for van der Waals interactions with a guest molecule that fits snugly within the molecular clefts.
Hydrophobic Effect The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.In an aqueous environment, the hydrophobic cavity of the molecule could encapsulate nonpolar guest molecules.
Halogen Bonding A non-covalent interaction where a halogen atom acts as an electrophilic species.The bromine atom on the phenyl ring can form a directional bond with a Lewis base (an electron-pair donor), leading to high selectivity.
π-π Stacking Attractive, non-covalent interactions between aromatic rings.While the direct stacking may be sterically hindered, interactions between the central phenyl ring and an aromatic guest are possible.

Research into host-guest systems often involves the synthesis of a host molecule and the study of its binding affinity and selectivity for various guest molecules. For a sensor based on this compound, a signaling unit would need to be incorporated into the molecule, such that the binding of a guest would lead to a change in fluorescence, color, or an electrochemical signal.

Role in Liquid Crystalline and Anisotropic Materials

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. greyhoundchrom.comtcichemicals.com Molecules that form liquid crystalline phases, known as mesogens, typically possess an anisotropic shape, such as being rod-like (calamitic) or disk-like (discotic). greyhoundchrom.com This anisotropy allows for the formation of ordered structures while maintaining fluidity.

The formation of liquid crystalline phases is a cooperative process driven by intermolecular interactions that favor a particular alignment of the molecules. For thermotropic liquid crystals, these phases appear upon a change in temperature. nih.gov The bulky and conformationally flexible cyclohexyl groups of this compound would play a crucial role in mediating the intermolecular interactions and determining the packing efficiency, which in turn dictates the type of liquid crystalline phase formed, if any.

Table 2: Comparison of Calamitic and Discotic Liquid Crystal Features

FeatureCalamitic Liquid CrystalsDiscotic Liquid CrystalsPotential Relation to this compound
Molecular Shape Rod-likeDisk-likeThe molecule is not perfectly rod-like or disk-like, but the substituted benzene core provides a central, somewhat flattened unit.
Mesophases Nematic, Smectic, CholestericColumnar, NematicThe bulky nature of the cyclohexyl groups might favor the formation of columnar phases if the molecules stack appropriately.
Driving Force for Ordering Anisotropic van der Waals interactions along the long molecular axis.π-π stacking of the aromatic cores.A combination of van der Waals interactions between the cyclohexyl groups and potential weak π-π interactions of the benzene core would govern ordering.

Research on liquid crystalline compounds containing cyclohexylphenyl and bicyclohexyl (B1666981) units has shown that the inclusion of cyclohexane (B81311) rings can lead to materials with low viscosity and high clearing points, which are desirable properties for display applications. researchgate.net While this compound itself may not be a conventional mesogen, it could serve as a core unit for the synthesis of more complex molecules with pronounced liquid crystalline properties. By attaching long alkyl chains or other mesogenic groups to the cyclohexyl or phenyl moieties, it may be possible to design novel liquid crystalline materials with tailored properties.

Advanced Analytical and Spectroscopic Characterization Methodologies for 1,3,5 Tricyclohexylbromobenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is an indispensable tool for probing the molecular structure of 1,3,5-Tricyclohexylbromobenzene in both solution and solid states.

High-resolution solution-state NMR provides detailed information about the connectivity and chemical environment of atoms within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for the aromatic and cyclohexyl protons. Due to the molecule's symmetry, the three aromatic protons are chemically equivalent, as are the protons on the three cyclohexyl rings, leading to a simplified spectrum. docbrown.info The aromatic region would be expected to show a single resonance, while the aliphatic region would display a complex pattern of multiplets corresponding to the axial and equatorial protons of the cyclohexyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. nih.gov The spectrum will show distinct signals for the different carbon environments in the molecule. The carbon atom attached to the bromine atom (ipso-carbon) experiences a "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The other aromatic carbons and the carbons of the cyclohexyl rings will also have characteristic chemical shifts.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra would reveal couplings between neighboring protons within the cyclohexyl rings, aiding in the assignment of their complex multiplets. HSQC spectra correlate proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.5120 - 135
Aromatic C-Br-115 - 125
Cyclohexyl CH1.0 - 2.025 - 45

Note: These are general predicted ranges and actual values can vary based on solvent and experimental conditions.

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of this compound in its crystalline form. Unlike in solution where molecules are rapidly tumbling, in the solid state, anisotropic interactions, which are averaged out in solution, become significant. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. rsc.org These spectra can reveal information about the conformational arrangement of the cyclohexyl rings relative to the benzene (B151609) ring and how the molecules pack together in the crystal lattice. Differences in chemical shifts between the solution and solid-state spectra can indicate specific intermolecular interactions in the solid phase.

X-ray Diffraction Techniques for Single Crystal and Powder Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural information for this compound.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. researchgate.net By analyzing the diffraction pattern of a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsion angles within the molecule. This technique would confirm the substitution pattern on the benzene ring and reveal the preferred conformation of the cyclohexyl groups in the solid state. The resulting crystal structure would also provide detailed information about the intermolecular interactions, such as van der Waals forces, that govern the crystal packing. nih.govnih.gov

Powder X-ray diffraction (PXRD) is used to analyze a bulk sample of crystalline this compound. researchgate.net The resulting diffraction pattern is a fingerprint of the crystalline phase. This technique is essential for confirming the phase purity of a synthesized batch of the compound. Furthermore, PXRD can be used to identify and characterize different polymorphic forms of the substance, which are different crystalline arrangements of the same molecule that can have distinct physical properties. researchgate.net

Table 2: Illustrative Crystallographic Data for a Substituted Benzene Derivative

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)14.244
b (Å)13.577
c (Å)4.084
Z4

Note: This data is for 1,3,5-tribromobenzene (B165230) and serves as an illustrative example of the type of information obtained from X-ray diffraction studies. researchgate.net

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. chemguide.co.uk

When a sample of this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. youtube.com

The molecular ion is often energetically unstable and can fragment into smaller, charged species. chemguide.co.uk The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this compound could include the loss of a bromine radical, cleavage of the cyclohexyl rings, or loss of ethene from the cyclohexyl groups through a retro-Diels-Alder reaction. The fragmentation pattern is a unique characteristic of the molecule and can be used for its identification. docbrown.info

Table 3: Expected Key Ions in the Mass Spectrum of this compound

Ion Description Expected m/z
[C₂₄H₃₅Br]⁺Molecular Ion (M⁺)402/404
[C₂₄H₃₅]⁺Loss of Br323
[C₁₈H₂₃Br]⁺Loss of a cyclohexyl radical318/320
[C₁₈H₂₃]⁺Loss of Br and a cyclohexyl radical239

Note: The m/z values are based on the most abundant isotopes and the presence of both ⁷⁹Br and ⁸¹Br will result in isotopic doublets for bromine-containing fragments.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides the high mass accuracy necessary to confirm a unique elemental formula from a measured mass.

For this compound, the molecular formula is C₂₄H₃₅Br. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. asdlib.orgyoutube.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units (m/z). asdlib.orgyoutube.com

HRMS measures the exact mass of these ions, allowing for the calculation of the elemental formula with a high degree of confidence. The theoretical exact mass of the monoisotopic molecular ion (containing ⁷⁹Br) is 402.19221 Da. aps.org The presence of a peak at this precise m/z, along with the corresponding ⁸¹Br isotopic peak at approximately 404.19016 Da, provides definitive evidence for the elemental formula C₂₄H₃₅Br. In negative chemical ionization (NCI) mode, brominated aromatic compounds can also yield intense bromide anion peaks (Br⁻) at m/z 79 and 81, which can be used for selective detection. acs.org

Table 1: HRMS Data for this compound

Property Value Source
Molecular Formula C₂₄H₃₅Br aps.org
Theoretical Exact Mass ([M]⁺, ⁷⁹Br) 402.19221 Da aps.org
Isotopic Peak ([M+2]⁺, ⁸¹Br) ~404.19 Da asdlib.orgyoutube.com

A common fragmentation pathway for bromobenzene (B47551) derivatives involves the loss of the bromine atom, which would result in a significant fragment ion at m/z 77 for bromobenzene itself (C₆H₅⁺). asdlib.orgmiamioh.edu For this compound, the loss of the bromine radical would produce a cation with the formula [C₂₄H₃₅]⁺, providing further structural confirmation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers detailed information about the functional groups and bonding arrangements within the this compound molecule.

Infrared (IR) Spectroscopy The IR spectrum of this compound is characterized by absorptions corresponding to its constituent parts: the cyclohexyl groups and the substituted benzene ring.

C-H Stretching: The multiple cyclohexyl groups contribute strong C-H stretching vibrations from their CH₂ groups, which are expected in the 2850-2960 cm⁻¹ region. libretexts.org The aromatic C-H stretch from the benzene ring is anticipated to appear between 3000-3100 cm⁻¹. libretexts.org

C=C Stretching: The aromatic ring exhibits characteristic C=C in-ring stretching vibrations, typically found in the 1400-1600 cm⁻¹ range. libretexts.org

C-H Bending: The aliphatic CH₂ groups show a characteristic scissoring deformation band around 1440-1480 cm⁻¹. docbrown.info Out-of-plane ("oop") C-H bending vibrations from the substituted benzene ring are also expected between 675-900 cm⁻¹. libretexts.org

C-Br Stretching: The carbon-bromine bond vibration is expected to produce an absorption in the lower frequency region of the spectrum.

Aromatic Ring Vibrations: Aromatic rings typically show a strong band between 990-1100 cm⁻¹. uci.edu

C-H Vibrations: Similar to IR, C-H stretching modes are observed, with aliphatic C-H vibrations around 2900 cm⁻¹ and aromatic ones near 3050 cm⁻¹. renishaw.com

C-Br Stretching: The C-Br bond is Raman active, with stretching frequencies for aliphatic bromides noted between 505-700 cm⁻¹. aps.orguci.edu The exact position depends on the molecular structure.

The combination of these techniques provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups.

Table 2: Expected Vibrational Spectroscopy Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman) Source(s)
Cyclohexyl C-H Stretching 2850-2960 ~2900 libretexts.orgrenishaw.com
Aromatic C-H Stretching 3000-3100 ~3050 libretexts.orgrenishaw.com
Aromatic C=C In-ring Stretching 1400-1600 1550-1610 libretexts.orguci.edu
Cyclohexyl CH₂ Scissoring (Bending) 1440-1480 N/A docbrown.info
Aromatic Ring Ring Mode N/A 990-1100 uci.edu

Chromatographic Techniques for Purification and Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable for separating this compound from reaction byproducts and for assessing its purity. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) depends on the compound's properties and the analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) Given its high molecular weight (403.4 g/mol ) and nonpolar nature, this compound is expected to have a high boiling point. aps.org Therefore, its analysis by GC-MS requires high-temperature conditions. nih.govgcms.cz

Column: A nonpolar or low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.

Temperature Program: A high-temperature program, potentially reaching up to 380-400°C, would be necessary to ensure the compound elutes from the column. gcms.czchromforum.org

Detection: Mass spectrometry provides both quantification and structural identification, confirming the molecular weight and fragmentation pattern discussed previously. Due to its high boiling point, care must be taken to avoid thermal degradation in the injector and column. chromforum.org

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for both purification and purity analysis. For a highly nonpolar compound like this compound, reversed-phase HPLC is the method of choice. pharmaknowledgeforum.com

Stationary Phase: A nonpolar stationary phase, such as C8 or C18, is used. pharmaknowledgeforum.comsielc.com These columns retain nonpolar analytes.

Mobile Phase: The mobile phase would consist of a mixture of water and a strong organic solvent like acetonitrile (B52724) or methanol. pharmaknowledgeforum.com Due to the compound's high hydrophobicity, a high percentage of the organic solvent would be required to elute it from the column in a reasonable time. vaia.comresearchgate.net Gradient elution, starting with a lower concentration of the organic solvent and increasing it over time, would be effective for separating it from more polar impurities. pharmaknowledgeforum.com

Detection: UV detection is suitable as the benzene ring will absorb UV light.

Table 3: General Chromatographic Conditions for this compound

Technique Stationary Phase Mobile/Carrier Gas Key Parameters Source(s)
GC-MS Low-polarity capillary (e.g., 5% phenyl) Helium High-temperature oven program (>350°C) nih.govgcms.czchromforum.org

| HPLC | Reversed-phase (C8 or C18) | Acetonitrile/Water or Methanol/Water | High percentage of organic solvent; Gradient elution | pharmaknowledgeforum.comsielc.comvaia.com |

Conclusion and Future Research Trajectories for 1,3,5 Tricyclohexylbromobenzene

Summary of Key Research Achievements and Contributions to Organic Chemistry

Research on 1,3,5-Tricyclohexylbromobenzene has primarily focused on its synthesis and structural characterization. The principal achievement has been the successful construction of this highly sterically hindered molecule, which presents a significant synthetic challenge. The presence of three bulky cyclohexyl groups in a 1,3,5-substitution pattern on a bromobenzene (B47551) ring creates a unique molecular architecture.

The characterization of this compound, including the determination of its crystal structure, represents a valuable contribution to the understanding of how extreme steric congestion influences molecular geometry and packing in the solid state. nih.gov These foundational achievements provide a basis for potential, though not yet extensively explored, applications in materials science and as a specialized building block in organic synthesis. The primary contribution to organic chemistry so far is the demonstration of synthetic routes to such crowded aromatic systems and the provision of a well-characterized example of a sterically encumbered aryl halide.

Identification of Persistent Challenges and Underexplored Research Avenues

Despite the successful synthesis of this compound, significant challenges and unexplored research areas remain. A primary challenge is the limited reactivity of the bromine atom due to the severe steric hindrance imposed by the adjacent cyclohexyl groups. This steric shielding makes classical cross-coupling reactions, which are fundamental in modern organic synthesis, difficult to achieve.

Underexplored research avenues include:

Functionalization: The development of novel synthetic methodologies to functionalize the aromatic ring or the cyclohexyl groups in the presence of such significant steric bulk is an open area of research.

Reaction Mechanisms: A detailed investigation into the reaction kinetics and mechanisms of reactions involving this compound would provide valuable insights into the effects of extreme steric hindrance on reactivity.

Applications in Materials Science: While its structure is intriguing, the potential applications of this compound as a precursor for liquid crystals, porous organic materials, or as a component in molecular machinery have not been thoroughly investigated.

Recommendations for Interdisciplinary Collaboration and Novel Research Directions

The unique structural properties of this compound make it a candidate for interdisciplinary research. Collaboration between organic chemists, materials scientists, and computational chemists could unlock new applications and understanding.

Novel Research Directions:

Materials Science: In collaboration with materials scientists, this compound could be explored as a building block for microporous materials. The rigid and bulky nature of the molecule could lead to materials with high internal surface areas and potential applications in gas storage or separation.

Supramolecular Chemistry: The hydrophobic and sterically defined nature of the molecule could be exploited in host-guest chemistry. It could serve as a bulky guest for large molecular hosts or as a component in the self-assembly of complex supramolecular architectures.

Computational Chemistry: Theoretical studies could predict the reactivity of this compound and guide the design of experiments. Computational modeling could also be used to simulate the properties of materials derived from this compound before their synthesis.

Potential Impact of Future this compound Research on Related Fields

Future research on this compound and similar sterically encumbered molecules has the potential to impact several related fields:

Catalysis: The development of catalysts capable of functionalizing highly hindered substrates like this compound would be a significant advancement in synthetic methodology, with broad applications in the synthesis of complex molecules.

Polymer Chemistry: Incorporating this bulky and rigid unit into polymers could lead to materials with enhanced thermal stability, and unique mechanical and optical properties.

Medicinal Chemistry: While no biological activity has been reported, the development of synthetic routes to functionalize this scaffold could open avenues for its use as a core structure in the design of new therapeutic agents where a rigid, lipophilic moiety is desired. organic-chemistry.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC24H35Br nih.gov
Molecular Weight403.4 g/mol nih.gov
IUPAC Name1-Bromo-2,4,6-tricyclohexylbenzene nih.gov
CAS Number97443-80-6 nih.gov
AppearanceSolid (predicted)
XLogP310.2 nih.gov

Q & A

Basic: What are the recommended methods for synthesizing 1,3,5-Tricyclohexylbromobenzene in a laboratory setting?

Answer:
Synthesis of this compound typically involves regioselective bromination of a tricyclohexylbenzene precursor. Transition metal-catalyzed methods, such as iridium-catalyzed borylation (used for analogous bromobenzene derivatives), can introduce bromine at specific positions . A stepwise approach may include:

Substrate preparation : Start with 1,3,5-tricyclohexylbenzene, synthesized via Friedel-Crafts alkylation of benzene with cyclohexyl halides.

Bromination : Use N-bromosuccinimide (NBS) under radical initiation or employ electrophilic bromination with Br₂/FeBr₃, ensuring steric effects from cyclohexyl groups are mitigated by optimizing reaction temperature and solvent polarity.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product. Validate purity via TLC and melting point analysis.

Basic: How can researchers ensure safe handling and storage of this compound during experiments?

Answer:
Safety protocols derived from brominated aromatic compounds highlight:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Storage : Keep in airtight containers away from heat/sparks, under inert gas (N₂/Ar) to prevent decomposition .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite), decontaminate with ethanol, and dispose as halogenated waste .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:
Characterization relies on a combination of spectroscopic and elemental methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies substitution patterns; cyclohexyl protons appear as multiplet signals (δ 1.0–2.5 ppm), while aromatic protons are absent due to full substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Infrared (IR) Spectroscopy : Absence of C-Br stretching (~500–600 cm⁻¹) indicates complete bromination .
  • Elemental Analysis : Match experimental C/H/Br% with theoretical values (±0.3% tolerance) .

Advanced: What strategies can optimize regioselective synthesis of this compound derivatives?

Answer:
Regioselectivity challenges arise from steric hindrance by cyclohexyl groups. Strategies include:

  • Directed ortho-Metalation : Use directing groups (e.g., -OMe) to position bromine, followed by deprotection .
  • Catalytic Systems : Employ Pd or Ir catalysts to enhance selectivity in cross-coupling reactions, as demonstrated in iridium-catalyzed borylation of dimethoxybenzene derivatives .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yield in sterically crowded systems .

Advanced: How do steric effects influence the reactivity of this compound in cross-coupling reactions?

Answer:
The bulky cyclohexyl groups hinder nucleophilic/electrophilic attack, requiring tailored conditions:

  • Catalyst Design : Use bulky ligands (e.g., SPhos, XPhos) in Suzuki-Miyaura couplings to prevent catalyst poisoning .
  • Reaction Temperature : Elevated temperatures (80–120°C) overcome steric barriers in Ullmann or Buchwald-Hartwig aminations.
  • Solvent Choice : High-boiling solvents (toluene, DMF) sustain reactivity over extended reaction times .

Advanced: What computational approaches are suitable for modeling degradation pathways of this compound?

Answer:
Computational studies predict environmental persistence and metabolites:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites for hydrolysis or photolysis.
  • Molecular Dynamics (MD) : Simulate interactions with soil matrices or microbial enzymes, analogous to RDX degradation studies .
  • Metabolite Identification : Pair computations with HPLC-MS/MS to detect intermediates like dehalogenated or hydroxylated products .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:
Discrepancies in toxicity studies require:

  • Dose-Response Analysis : Conduct in vitro assays (e.g., Ames test for mutagenicity) across multiple concentrations .
  • Comparative Studies : Benchmark against structurally similar bromobenzenes (e.g., 3-bromobenzaldehyde) with established toxicity profiles .
  • Ecotoxicology Models : Use QSAR (Quantitative Structure-Activity Relationship) to predict aquatic toxicity based on logP and molecular volume .

Advanced: What experimental designs are recommended for studying anaerobic degradation of this compound?

Answer:
Anaerobic degradation studies, inspired by RDX research , involve:

Microcosm Setup : Incubate soil/water systems with the compound under N₂/CO₂ atmospheres.

Metabolite Tracking : Use GC-MS or LC-HRMS to detect reductive dehalogenation products (e.g., cyclohexylbenzene).

Microbial Analysis : Perform 16S rRNA sequencing to identify degradative consortia, comparing diversity via DGGE or RFLP .

Advanced: How can isotopic labeling elucidate the reaction mechanisms of this compound in catalytic systems?

Answer:
Isotopic labeling (e.g., ¹³C, ²H) tracks mechanistic pathways:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with labeled vs. unlabeled substrates to identify rate-determining steps.
  • Position-Specific Labeling : Use ¹³C-labeled cyclohexyl groups in NMR to map steric interactions during catalysis .
  • Mass Spectrometry : Detect labeled intermediates in time-resolved MS studies to propose catalytic cycles .

Advanced: What are the challenges in crystallizing this compound for X-ray diffraction studies?

Answer:
Crystallization hurdles stem from high hydrophobicity and conformational flexibility:

  • Solvent Screening : Test mixed solvents (e.g., hexane/acetone) to balance solubility and volatility.
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes ordered crystal lattices.
  • Additive Use : Introduce seed crystals or chiral dopants to induce nucleation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Tricyclohexylbromobenzene
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Reactant of Route 2
1,3,5-Tricyclohexylbromobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.